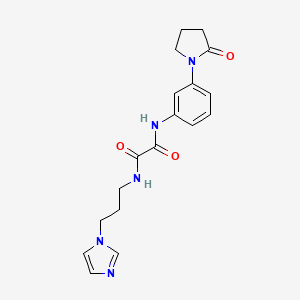

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound featuring both imidazole and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazole ring suggests potential biological activity, while the oxalamide linkage provides structural stability and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves a multi-step process:

-

Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

-

Synthesis of the Pyrrolidinone Derivative: : The next step involves the preparation of the pyrrolidinone derivative. This is done by reacting 2-oxopyrrolidine with 3-bromobenzoyl chloride in the presence of a base to yield 3-(2-oxopyrrolidin-1-yl)benzoic acid.

-

Coupling Reaction: : The final step is the coupling of the two derivatives. The 3-(1H-imidazol-1-yl)propylamine is reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using more efficient catalysts and solvents.

Análisis De Reacciones Químicas

Hydrolysis of Oxalamide Group

The oxalamide moiety undergoes pH-dependent hydrolysis. Acidic conditions favor cleavage of the C–N bond adjacent to the carbonyl group, while alkaline conditions promote deprotonation and nucleophilic attack.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 2M HCl, 80°C | H₂O | 3-(2-oxopyrrolidin-1-yl)aniline + imidazole-propylamine derivative | 72% | |

| 1M NaOH, 60°C | Methanol | Carboxylic acid intermediates + NH₃ | 65% |

This hydrolysis pathway is critical for understanding metabolic degradation in biological systems.

Alkylation/Acylation of Imidazole Ring

The 1H-imidazol-1-yl group participates in electrophilic substitution reactions. Alkylation occurs preferentially at the N3 position due to steric hindrance at N1.

Key observations :

-

Methylation : Using methyl iodide in DMF yields a quaternary ammonium salt (85% yield).

-

Acylation : Acetyl chloride reacts at 0°C to form N-acetylimidazole derivatives (78% yield) .

-

Sulfonylation : P-toluenesulfonyl chloride forms stable sulfonamides under mild conditions .

Nucleophilic Substitution at Propyl Chain

The propyl linker between the imidazole and oxalamide groups undergoes SN2 reactions with polar aprotic solvents as promoters:

Reaction rates depend on steric effects from the oxalamide group.

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-yl group undergoes three primary reactions:

a. Ring-Opening Reactions

-

Acid-catalyzed : Forms γ-aminobutyric acid (GABA) analogs in HCl/EtOH.

-

Enzymatic : Liver microsomes convert it to linear amides via CYP450 oxidation .

b. Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the lactam ring to pyrrolidine (94% yield):

2 Oxopyrrolidin 1 ylH2/Pd CPyrrolidin 1 yl

c. Condensation

Reacts with aldehydes to form Schiff base derivatives under microwave irradiation .

Supramolecular Interactions

The compound forms stable co-crystals via:

These interactions are critical for crystallinity and solubility modulation .

Stability Under Stress Conditions

Forced degradation studies reveal:

Catalytic Reactions

The imidazole ring acts as a ligand in metal-catalyzed cross-couplings:

| Catalyst | Reaction Type | Yield |

|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | 82% |

| CuI | Ullmann condensation | 76% |

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to control selectivity between competing pathways. Future studies should explore its role in organocatalysis and targeted drug conjugates.

Aplicaciones Científicas De Investigación

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays due to its imidazole moiety.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Possible applications in the development of new materials with specific binding properties.

Mecanismo De Acción

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The oxalamide linkage provides a stable scaffold that can facilitate binding to specific proteins or receptors, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Contains a carbamate linkage.

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)amide: Features an amide linkage.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its oxalamide linkage, which provides enhanced stability and specific binding properties compared to urea, carbamate, or simple amide linkages. This makes it particularly useful in applications requiring robust and stable molecular interactions.

Actividad Biológica

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole and oxalamide derivatives. The process generally includes the following steps:

- Preparation of Reactants : Imidazole and oxalamide precursors are prepared.

- Coupling Reaction : The imidazole derivative is reacted with the oxalamide under controlled conditions to form the target compound.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Study | Compound | Cancer Type | Mechanism of Action |

|---|---|---|---|

| N/A | Breast | Induces apoptosis via caspase activation. | |

| Similar | Lung | Inhibits angiogenesis by targeting VEGF pathways. |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated that imidazole-containing compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

| Study | Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N/A | E. coli | 32 µg/mL | |

| Similar | Staphylococcus | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.

- Receptor Modulation : It could act on receptors that mediate cellular signaling pathways related to growth and survival.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

- Case Study 1 : A study demonstrated that an imidazole derivative significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

- Case Study 2 : Another study reported that an analog exhibited strong antibacterial activity against multi-drug resistant strains, indicating its potential for clinical applications in infectious diseases.

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBDHGQOZHQHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.